molecular formula C7H14 B044176 1,1-Dimethylcyclopentane CAS No. 1638-26-2

1,1-Dimethylcyclopentane

Cat. No. B044176
CAS RN: 1638-26-2
M. Wt: 98.19 g/mol
InChI Key: QWHNJUXXYKPLQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1-dimethylcyclopentane-related compounds involves various methodologies, including Grignard reactions, ring expansion techniques, and specific organometallic approaches. For example, the preparation of geometric isomers of dimethylgermacyclopentanes, which are structurally related to 1,1-dimethylcyclopentane, has been achieved through sophisticated synthetic routes, demonstrating the intricate nature of synthesizing substituted cyclopentanes (Dubac, Mazerolles, Joly, & Cavezzan, 1979).

Molecular Structure Analysis

The molecular structure and conformation of cyclopentane derivatives, including those similar to 1,1-dimethylcyclopentane, have been extensively studied using techniques like gas-phase electron diffraction and NMR spectroscopy. These studies reveal the conformational dynamics of cyclopentane rings and the effects of substituents on their spatial arrangements (Shen, Kingsley, & Hilderbrandt, 1991).

Chemical Reactions and Properties

1,1-Dimethylcyclopentane and its analogs undergo various chemical reactions, highlighting the reactivity of cyclopentane rings. These include transformations under photoinduced electron transfer conditions and reactions with Grignard reagents, showcasing the compound's versatility in organic synthesis (Adam*, Sahin, Sendelbach, Walter, Chen, & Williams, 1994).

Scientific Research Applications

  • Stereochemical Studies : 1,2-Dimethylgermacyclopentane is utilized for stereochemical studies of reactions at the germanium atom, highlighting its stability and configurational stability (Dubac, Mazerolles, Joly, & Piau, 1977).

  • Oxidation Reactions : 1,4-Dimethylcyclohexane is known for absorbing oxygen at room temperature and in diffused light, demonstrating accelerated absorption in direct sunlight, and acting as an efficient absorbent in weak light at 100°, producing various oxidation products (Chavanne & Bode, 1930).

  • Mass Spectrometry Analysis : Mass spectrometry of 1,1-dimethyl-2,5-diphenyl-1-silacyclopentadiene and 1,1-dimethyl-2,3,4,5-tetraphenyl-1-silacyclopenta revealed up to 30% of the total intensity, offering insights into their molecular structure (Maruca, Oertel, & Roseman, 1972).

  • Pyrolysis Studies : Perfluoro-1,1-dimethylcyclopentane, a new compound formed during the pyrolysis of perfluorobicyclohexyl, has been analyzed using mass spectrometry and infrared spectroscopy to determine its formula weight and structure (Mackenzie, Wilson, & Anderson, 1968).

  • Synthesis of Optically Active Polymers : Enantioselective cyclopolymerization of 1,5-hexadiene using chiral zirconocenes enables the synthesis of optically active polymers, suggesting potential applications in biomedical and pharmaceutical fields (Coates & Waymouth, 1993).

  • Study of Transient Compounds : Transient 1,1-dimethyl-1-germene formation has been observed in the vacuum pyrolysis of specific compounds, offering insights into the behavior of methylgermylene and related compounds (Khabashesku et al., 1998).

  • Thermodynamic Properties : The isothermal transitions of 1,1-dimethylcyclopentane and 1,cis-2-dimethylcyclopentane, and their differences from other related compounds, are studied for their thermodynamic properties (Gross, Oliver, & Huffman, 1953).

  • Pseudorotation Studies : Research on cyclopentane and related substances, including their pseudorotation and thermodynamic properties, has been conducted using incremental methods (Mccullough et al., 1959).

  • C-C Bond Cleavage Research : Iridium complexes have been studied for their ability to perform various C-C bond cleavage reactions in hydrocarbons (Crabtree et al., 1986).

  • Chemical Thermodynamic Studies : Comparisons of the heat capacity and free energy between methylcyclopentane and 1-cis-3-dimethylcyclopentane, along with their equilibrium constants, provide insights into their chemical thermodynamic properties (Scott, Berg, & Mccullough, 1960).

Safety And Hazards

1,1-Dimethylcyclopentane is a flammable liquid and its vapors can form explosive mixtures with air . It is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

1,1-dimethylcyclopentane
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InChI

InChI=1S/C7H14/c1-7(2)5-3-4-6-7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHNJUXXYKPLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C
Source PubChem
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Molecular Formula

C7H14
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DSSTOX Substance ID

DTXSID00167662
Record name 1,1-Dimethylcyclopentane
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Molecular Weight

98.19 g/mol
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Physical Description

Liquid; [Aldrich MSDS]
Record name 1,1-Dimethylcyclopentane
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Vapor Pressure

76.2 [mmHg]
Record name 1,1-Dimethylcyclopentane
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Product Name

1,1-Dimethylcyclopentane

CAS RN

1638-26-2
Record name 1,1-Dimethylcyclopentane
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Record name 1,1-DIMETHYLCYCLOPENTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
779
Citations
ME Crestoni, S Fornarini, M Lentini… - The Journal of Physical …, 1996 - ACS Publications
The gas-phase hydride transfer from the title compound to several ionic acceptors GA + = CH 5 + , C 2 H 5 + , s-C 3 H 7 + , and t-C 4 H 9 + was studied by mass spectrometric and …
Number of citations: 18 pubs.acs.org
H Pines, FJ Pavlik, VN Ipatieff - Journal of the American Chemical …, 1951 - ACS Publications
The relative ease of the isomerization of ethylcyclopentane, 1, 3-dimethylcyclopentane and 1, 1-dimethylcyclopentane to methylcyclohexane was studied. Under certain experimental …
Number of citations: 27 pubs.acs.org
R Rouse, W Tyler III - The Journal of Organic Chemistry, 1961 - ACS Publications
An ether solution of I reacts slowly with maleic anhydride to give a nearly quantitative yield of an adduct. This reaction is quite in contrast with the very rapid and exothermic reaction of …
Number of citations: 31 pubs.acs.org
D Satoh, H Matsuhashi, H Nakamura… - Physical Chemistry …, 2003 - pubs.rsc.org
The skeletal isomerization of cycloalkanes with the number of carbons greater than six, cycloheptane, cyclooctane, cyclodecane, and cyclododecane, was performed over sulfated …
Number of citations: 8 pubs.rsc.org
X Liao, WP Weber, P Mazerolles, C Laurent, A Faucher - Polymer Bulletin, 1991 - Springer
Poly([3,4,c]furano-1-germa-1,1-dimethylcyclopentane) (I) has been prepared by the anionic ring opening polymerization of 3-oxa-7,7-dimethyl-7-germabicyclo[3.3.0]- octa-1,4-diene (II) …
Number of citations: 7 link.springer.com
DR MacKenzie, VH Wilson… - Journal of the Chemical …, 1968 - pubs.rsc.org
The new compound perfluoro-1,1-dimethylcyclopentane has been isolated as one of the main products in pyrolysis of perfluorobicyclohexyl. Its formula weight has been determined by …
Number of citations: 1 pubs.rsc.org
T Henshall - Journal of the Society of Chemical Industry, 1943 - Wiley Online Library
The catalytic hydrogenation of dimedone (Dimethyldihydroresorcinol), and a preparation of 1:1‐dimethylcyclopentane - Henshall - 1943 - Journal of the Society of Chemical Industry …
Number of citations: 9 onlinelibrary.wiley.com
F Ciapetta - Industrial & Engineering Chemistry, 1953 - ACS Publications
Figure 1. Conversion of Cycloalkanes vs. Reaction Temperature= Methylcyclopentane 8=* Cyclohexane-O*” Methylcyclohexane= Ethylcyclohexane not obtained. More recent data …
Number of citations: 43 pubs.acs.org
WJ He, GG Luo, DL Wu, L Liu, JX Xia, DX Li… - Inorganic Chemistry …, 2012 - Elsevier
A mixed-ligand Ag(I) coordination polymer {[Ag 2 (bpe) 2 (H 2 O) 2 ](chd)·5H 2 O} n (1) (bpe=4,4′-bipyridylethylene, H 2 chd=1,4-cyclohexanedicarboxylic acid), has been synthesized …
Number of citations: 18 www.sciencedirect.com
RH Crabtree, RP Dion, DJ Gibboni… - Journal of the …, 1986 - ACS Publications
A variety of transformations involving CC bond cleavage in iridium complexes is described. 1, 1-Dimethylcyclopentane reacts with [IrH2 (Me2CO) 2L2] SbF6 (L=(p-FC6H4) 3P, 1) to give …
Number of citations: 157 pubs.acs.org

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